(S)-1-(3-Fluoro-5-methylphenyl)butan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(3-Fluoro-5-methylphenyl)butan-1-amine is a chiral amine compound characterized by the presence of a fluorine atom and a methyl group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-Fluoro-5-methylphenyl)butan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the appropriate phenyl derivative, such as 3-fluoro-5-methylbenzaldehyde.
Reductive Amination: The aldehyde is subjected to reductive amination using a suitable amine source, such as butan-1-amine, in the presence of a reducing agent like sodium cyanoborohydride.
Chiral Resolution: The resulting racemic mixture is then resolved into its enantiomers using chiral chromatography or other resolution techniques to obtain the desired (S)-enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reductive amination processes, followed by chiral resolution using high-performance liquid chromatography (HPLC) or other scalable techniques.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(3-Fluoro-5-methylphenyl)butan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(S)-1-(3-Fluoro-5-methylphenyl)butan-1-amine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies investigating the effects of fluorinated compounds on biological systems.
Industrial Applications: The compound is utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-1-(3-Fluoro-5-methylphenyl)butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the chiral center play crucial roles in determining the compound’s binding affinity and selectivity. The compound may modulate the activity of its targets through various pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
®-1-(3-Fluoro-5-methylphenyl)butan-1-amine: The enantiomer of the compound, which may exhibit different biological activities.
1-(3-Fluoro-5-methylphenyl)butan-1-amine: The racemic mixture containing both (S)- and ®-enantiomers.
1-(3-Fluoro-5-methylphenyl)propan-1-amine: A structurally similar compound with a shorter carbon chain.
Uniqueness
(S)-1-(3-Fluoro-5-methylphenyl)butan-1-amine is unique due to its specific chiral configuration and the presence of both fluorine and methyl groups on the phenyl ring. These structural features contribute to its distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C11H16FN |
---|---|
Molecular Weight |
181.25 g/mol |
IUPAC Name |
(1S)-1-(3-fluoro-5-methylphenyl)butan-1-amine |
InChI |
InChI=1S/C11H16FN/c1-3-4-11(13)9-5-8(2)6-10(12)7-9/h5-7,11H,3-4,13H2,1-2H3/t11-/m0/s1 |
InChI Key |
LXMUQPUZVWQGAX-NSHDSACASA-N |
Isomeric SMILES |
CCC[C@@H](C1=CC(=CC(=C1)C)F)N |
Canonical SMILES |
CCCC(C1=CC(=CC(=C1)C)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.